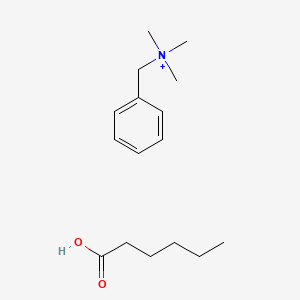
Benzyl(trimethyl)azanium;hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(trimethyl)azanium;hexanoic acid is a compound with the molecular formula C16H28NO2. It is a quaternary ammonium salt formed by the combination of benzyl(trimethyl)azanium and hexanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(trimethyl)azanium;hexanoic acid typically involves the reaction of benzyl chloride with trimethylamine to form benzyl(trimethyl)azanium chloride. This intermediate is then reacted with hexanoic acid to yield the final product. The reaction conditions usually involve the use of a solvent such as methanol or water and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl(trimethyl)azanium;hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary amines .
Scientific Research Applications
Benzyl(trimethyl)azanium;hexanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl(trimethyl)azanium;hexanoic acid involves its interaction with molecular targets and pathways within cells. As a quaternary ammonium compound, it can disrupt cell membranes and interfere with cellular processes. The compound may also act as a catalyst in chemical reactions, facilitating the formation of desired products by lowering the activation energy .
Comparison with Similar Compounds
Similar Compounds
Benzyltrimethylammonium hydroxide: Another quaternary ammonium compound with similar properties and applications.
Hexanoic acid: A carboxylic acid with similar structural features but different chemical properties.
Uniqueness
Benzyl(trimethyl)azanium;hexanoic acid is unique due to its combination of a quaternary ammonium group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .
Properties
CAS No. |
928329-63-9 |
|---|---|
Molecular Formula |
C16H28NO2+ |
Molecular Weight |
266.40 g/mol |
IUPAC Name |
benzyl(trimethyl)azanium;hexanoic acid |
InChI |
InChI=1S/C10H16N.C6H12O2/c1-11(2,3)9-10-7-5-4-6-8-10;1-2-3-4-5-6(7)8/h4-8H,9H2,1-3H3;2-5H2,1H3,(H,7,8)/q+1; |
InChI Key |
YTHBNWUJUPLAFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)O.C[N+](C)(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















